molecular formula C15H20O B025048 3-Ethyl-1-phenylhept-1-yn-3-ol CAS No. 19781-33-0

3-Ethyl-1-phenylhept-1-yn-3-ol

Cat. No.: B025048
CAS No.: 19781-33-0
M. Wt: 216.32 g/mol
InChI Key: MIVGYFVSMBKLHD-UHFFFAOYSA-N
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Description

3-Ethyl-1-phenylhept-1-yn-3-ol ( 19781-33-0) is a high-purity pharmaceutical intermediate and fine chemical with a molecular formula of C15H20O and a molecular weight of 216.32 g/mol. This compound, also known as n-Butyl ethyl phenylpropynyl carbinol, is characterized by its terminal alkyne and alcohol functional groups, making it a valuable building block in organic synthesis and drug discovery programs. As a key intermediate in pharmaceutical research, this compound is utilized in the synthesis of more complex molecular architectures. Its structure, featuring both phenyl and alkyl chains, contributes to desirable physicochemical properties for probing biological activity and developing structure-activity relationships. Researchers employ this compound in various synthetic transformations, including nucleophilic additions and metal-catalyzed cross-coupling reactions, to create novel chemical entities for screening and development. This product is offered in high purity grades up to 98-99.99% and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Please refer to the Certificate of Analysis for specific purity data and handling guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-1-phenylhept-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-3-5-12-15(16,4-2)13-11-14-9-7-6-8-10-14/h6-10,16H,3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVGYFVSMBKLHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(C#CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00606480
Record name 3-Ethyl-1-phenylhept-1-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19781-33-0
Record name 3-Ethyl-1-phenylhept-1-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context and Evolution of Propargylic Alcohol Research

The study of propargylic alcohols dates back to the 1870s. oed.com The simplest member of this class, propargyl alcohol (prop-2-yn-1-ol), was likely among the first to be synthesized and studied. oed.com Early research focused on the fundamental reactivity of the alcohol and alkyne functional groups. A significant milestone in the evolution of propargylic alcohol chemistry was the development of the Meyer-Schuster rearrangement, a reaction that converts secondary and tertiary propargylic alcohols into α,β-unsaturated carbonyl compounds. atamanchemicals.comwikipedia.org

The mid-20th century saw the industrial production of propargyl alcohol, primarily as a byproduct of but-2-yne-1,4-diol synthesis. wikipedia.org This increased availability spurred further research into its applications, particularly as a corrosion inhibitor and as an intermediate in the synthesis of various chemicals. atamanchemicals.comwikipedia.org

A major advancement in the synthetic utility of propargylic alcohols came with the Nicolas reaction in 1972, which utilized cobalt to facilitate propargylic substitution. researchgate.net However, the stoichiometric nature of this reaction limited its efficiency. The year 2000 marked a turning point with the advent of ruthenium-catalyzed propargylic substitution, a more desirable catalytic method that has since seen rapid development and diversification with other transition metals. researchgate.net In recent decades, research has increasingly focused on the development of catalytic and stereoselective transformations of propargylic alcohols, recognizing their potential to construct complex molecular architectures with high efficiency and atom economy. researchgate.netnih.gov

Structural Significance of 3 Ethyl 1 Phenylhept 1 Yn 3 Ol As a Tertiary Propargylic Alcohol

The structure of 3-Ethyl-1-phenylhept-1-yn-3-ol is notable for several key features that dictate its reactivity and synthetic utility. As a tertiary alcohol, the carbon bearing the hydroxyl group is bonded to three other carbon atoms: an ethyl group, a butyl group (from the heptyl chain), and the carbon of the phenyl-substituted alkyne. This tertiary nature prevents oxidation reactions that are typical for primary and secondary alcohols.

The presence of the phenyl group on the alkyne moiety significantly influences the electronic properties of the triple bond. The aromatic ring can participate in conjugation and various electronic interactions, which can affect the reactivity of the alkyne in addition and rearrangement reactions. Furthermore, the combination of a linear butyl group and a smaller ethyl group at the stereocenter provides a degree of steric differentiation, which can be exploited in stereoselective reactions.

The bifunctional nature of this compound, possessing both a nucleophilic alkyne and a potentially leaving hydroxyl group, makes it a versatile synthon. This dual reactivity allows for a variety of transformations, including substitution, rearrangement, and cyclization reactions, leading to the formation of diverse and complex molecular scaffolds. researchgate.net

Reaction Mechanisms and Theoretical Insights into 3 Ethyl 1 Phenylhept 1 Yn 3 Ol Transformations

Mechanistic Pathways of Propargylic Alcohol Rearrangements

Propargylic alcohols are prone to rearrangement reactions, which transform the carbon skeleton to yield new functional groups. These transformations are typically acid-catalyzed and proceed through carbocationic intermediates, leading to a variety of possible products depending on the substrate structure and reaction conditions.

Meyer-Schuster Rearrangement and its Variants

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargylic alcohols. For an internal alkyne like that in 3-Ethyl-1-phenylhept-1-yn-3-ol, this reaction would yield an α,β-unsaturated ketone. The mechanism involves three principal steps:

Protonation of the hydroxyl group, converting it into a good leaving group (water).

A slow, rate-determining 1,3-shift of the protonated hydroxyl group, which is essentially a dehydration to form an allenic carbocation intermediate.

Attack of water on the carbocation followed by keto-enol tautomerization and deprotonation to furnish the final α,β-unsaturated carbonyl compound.

The reaction is generally considered irreversible. A significant variant of this reaction is the Rupe rearrangement , which competes with the Meyer-Schuster pathway, particularly for tertiary alcohols that have a terminal alkyne. The Rupe reaction yields α,β-unsaturated methyl ketones through an enyne intermediate. Another notable variant is the iodo-Meyer-Schuster rearrangement , which utilizes iodine or N-iodosuccinimide (NIS) to promote the transformation of 3-alkoxypropargyl alcohols into α-iodo-α,β-unsaturated esters under mild, metal-free conditions. soton.ac.uk This variant demonstrates high stereoselectivity, exclusively producing Z-isomers from secondary alcohols due to steric factors. soton.ac.uk

Table 1: Comparison of Meyer-Schuster Rearrangement and its Variants

Rearrangement Substrate Catalyst/Reagent Key Intermediate Product
Meyer-Schuster Secondary/Tertiary Propargylic Alcohols Acid Allenic Carbocation α,β-Unsaturated Ketone/Aldehyde
Rupe Tertiary Propargylic Alcohols (terminal) Acid Enyne α,β-Unsaturated Methyl Ketone
Iodo-Meyer-Schuster 3-Alkoxypropargyl Alcohols I₂ or NIS Iodoketene Oxonium Ion α-Iodo-α,β-Unsaturated Ester

Role of Carbocation and Allenic Carbocation Intermediates

The chemistry of propargylic alcohols is intrinsically linked to the formation of carbocation intermediates. The hydroxyl group, upon protonation, departs to generate a carbocation. In the case of propargylic systems, this leads to a resonance-stabilized species: an alkynyl carbocation in equilibrium with an allenic carbocation. dalalinstitute.com

Figure 1: Resonance between Alkynyl and Allenic Carbocations

Generated code

Theoretical calculations and experimental evidence suggest that the allenic carbocation is generally the more stable and significant contributor to the resonance hybrid. stackexchange.com This is because the charge is delocalized over a more extended π-system. The formation of these intermediates is a key feature in many reactions, including nucleophilic substitutions and rearrangements. libretexts.org The stability of the carbocation is enhanced by substitution; thus, tertiary propargylic alcohols like this compound readily form these intermediates. libretexts.org The subsequent reaction pathway is determined by the trapping of this electrophilic intermediate by available nucleophiles, which can attack at either the C1 or C3 position, leading to alkynes or allenes, respectively.

Computational Chemistry Studies on Reactivity and Selectivity

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms, predicting reactivity, and understanding the origins of selectivity. For the transformations of this compound, theoretical studies provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a powerful method for calculating the electronic structure of molecules, allowing for the determination of geometries, reaction energies, and the structures of transient species like transition states. researchgate.net In the context of propargylic alcohol rearrangements, DFT has been used to map out the potential energy surfaces of reactions like the Meyer-Schuster rearrangement. nih.govuw.edu.placs.org

These calculations can:

Confirm Mechanistic Pathways: By computing the free energy profiles for proposed mechanisms, researchers can identify the most energetically favorable pathway. uw.edu.placs.org For instance, DFT studies on a vanadium-catalyzed Meyer-Schuster rearrangement detailed a three-step process involving ligand exchange, a dissociative 1,3-oxygen shift to form a vanadium allenoate, and a final transesterification/tautomerization step. acs.org

Analyze Selectivity: When multiple products can be formed, DFT can explain the observed selectivity by comparing the activation barriers of the competing transition states. nih.gov

Elucidate Catalyst Roles: DFT can model the interaction between the substrate and catalyst, revealing how the catalyst lowers the activation energy and influences the reaction outcome. researchgate.net Studies have shown that even the counter-ion (anion) associated with a metal catalyst can play a crucial role in the reaction efficiency by coordinating to the alcohol. researchgate.net

The accuracy of DFT calculations depends on the chosen functional and basis set. mdpi.com Common combinations for organic reactions include functionals like B3LYP and M06-2X with basis sets such as 6-31G(d,p) or larger. mdpi.com

Computational Modeling of Chiral Recognition Processes

Since this compound is a chiral molecule, understanding how enzymes or chiral catalysts differentiate between its enantiomers is critical for asymmetric synthesis. Computational modeling is instrumental in visualizing and quantifying the interactions responsible for chiral recognition. mdpi.comencyclopedia.pub

A prominent application is in modeling enzyme-catalyzed kinetic resolutions, such as the acylation of a racemic alcohol by a lipase (B570770). researchgate.net Molecular docking and molecular dynamics (MD) simulations can model how the two enantiomers of a substrate fit into the active site of an enzyme like Candida antarctica lipase B (CALB). mdpi.com These models reveal that chiral recognition often arises from subtle differences in steric and electronic interactions.

For example, a computational study on the recognition of a remote chiral center by lipases showed that the more stable tetrahedral intermediate complex between the enzyme and the faster-reacting enantiomer accounted for the observed enantioselectivity. researchgate.net Similarly, MD simulations of an agonist binding to a nuclear receptor revealed that the two enantiomers adopted different configurations within the binding pocket, leading to different biological activities. soton.ac.uk This was due to one enantiomer failing to make a critical interaction necessary for activation, highlighting the power of computational models to explain enantiomer-specific effects at a molecular level. soton.ac.uk

Kinetic Analysis of Reaction Progress

Kinetic analysis provides quantitative data on reaction rates, allowing for the determination of rate laws, reaction orders, and the influence of various parameters on the reaction speed. Such studies are essential for optimizing reaction conditions and for substantiating proposed mechanisms. rsc.orgnih.gov

For propargylic alcohols, kinetic studies can reveal the rate-determining step of a reaction. In the classic Meyer-Schuster rearrangement, the 1,3-hydroxyl shift is the slow step. rsc.org Kinetic analysis of more complex, catalyzed reactions can be more involved. For instance, reaction progress kinetic analysis of a copper-catalyzed enantioconvergent O-to-N rearrangement of a propargylic substrate was used to probe the reaction's kinetic features, supporting a mechanism involving bimetallic copper intermediates. rsc.org

A direct example relevant to the transformations of phenyl-substituted propargylic alcohols comes from studies on enzyme-catalyzed kinetic resolutions. The acetylation of racemic secondary 1-phenyl-substituted propargylic alcohols, including the structurally similar (±)-1-phenylhept-1-yn-3-ol, in the presence of lipase from Candida cylindracea (CCL) was found to proceed slowly, yielding products with a low enantiomeric excess (ee) of only 20%. researchgate.net This indicates that the enzyme has poor chiral recognition for this class of substrates under the studied conditions. Similarly, the hydrolysis of the corresponding acetates with porcine pancreatic lipase (PPL) was also reported as unsatisfactory. researchgate.net These findings underscore the importance of selecting the right biocatalyst for efficient kinetic resolution.

Table 2: Lipase-Mediated Kinetic Resolution of (±)-1-phenylhept-1-yn-3-ol

Reaction Enzyme Acyl Donor/Solvent Result Reference
Acetylation Candida cylindracea Lipase (CCL) Not specified Slow reaction, 20% ee researchgate.net
Hydrolysis Porcine Pancreatic Lipase (PPL) Not specified Unsatisfactory researchgate.net

In contrast, other propargylic alcohols have been resolved with high enantioselectivity using Candida antarctica lipase B (Novozym 435), demonstrating that kinetic outcomes are highly dependent on the specific substrate structure and the choice of enzyme. researchgate.net

Chemical Transformations and Synthetic Utility of 3 Ethyl 1 Phenylhept 1 Yn 3 Ol

Cyclization Reactions Involving the Propargylic Alcohol Moiety

The structure of 3-ethyl-1-phenylhept-1-yn-3-ol is well-suited for intramolecular and intermolecular cyclization reactions. The alkyne can act as an electrophile after activation by a metal catalyst, or the alcohol can serve as a nucleophile. These reactions are powerful tools for constructing complex cyclic molecules from relatively simple acyclic precursors.

Propargylic alcohols are valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles. The general strategy involves the reaction of the propargylic alcohol with a nitrogen-containing species, often catalyzed by a transition metal.

Pyridines and Quinolines: The synthesis of substituted pyridines and quinolines can be achieved through various cascade reactions. One common approach is the transition-metal-catalyzed [3+3] annulation of α,β-unsaturated oximes or ketoximes with propargylic alcohols. Another powerful method involves the rhodium(III)-catalyzed C-H activation of N-aryl ketimines and their subsequent annulation with the propargylic alcohol. While specific examples with this compound are not documented, analogous tertiary propargylic alcohols are known to participate in these transformations to yield highly substituted pyridine (B92270) and quinoline (B57606) cores.

Isoquinolines: The construction of isoquinolines often utilizes methods such as the rhodium(III)-catalyzed C-H activation of oximes, which are generated in situ from the corresponding ketones, followed by cyclization with an internal alkyne. This approach allows for the rapid assembly of multisubstituted isoquinolines. Gold-catalyzed hydroamination of alkynes is another key strategy for accessing nitrogen-containing heterocycles like tetrahydroisoquinolines. acs.org

A summary of representative catalytic systems for heterocycle synthesis from propargylic alcohols is presented below.

HeterocycleCatalyst/ReagentsGeneral Reaction TypeReference
Pyridine Rh(III) catalystC-H Activation/Annulation
Quinoline Copper catalystDehydrative Annulation nottingham.ac.uk
Isoquinoline Rh(III) catalyst, OxidantC-H Activation/Cyclization of Oximes with Alkynes
Pyrrole PdI₂, CO, AlcoholOxidative Endo-Heterocyclization-Alkoxycarbonylation mdpi.com

The carbon skeleton of this compound can be rearranged to form various carbocyclic systems. These reactions are typically promoted by Lewis acids or transition metal catalysts, particularly gold(I) complexes, which are known for their strong affinity for alkynes (alkynophilicity). acs.orgnottingham.ac.uk

Upon coordination of a gold(I) catalyst to the alkyne moiety, the carbon-carbon triple bond becomes highly activated and susceptible to nucleophilic attack. In an intramolecular sense, if a suitable nucleophile is present elsewhere in the molecule or in a reaction partner, cyclization can occur to form five- or six-membered rings. For aryl propargylic alcohols, electrophilic cyclization onto the phenyl ring is a common pathway to produce indene (B144670) derivatives. nottingham.ac.uk The reaction of the propargylic cation, formed under acidic conditions, with α-oxo ketene (B1206846) dithioacetals can lead to the formation of five-membered carbocycles like cyclopentadienes.

Catalyst SystemReactant TypeCarbocyclic ProductGeneral MechanismReference
Au(I) complexes 1,6-EnyneBicyclic systemEnyne cycloisomerization acs.org
BF₃·Et₂O α-Oxo ketene dithioacetalSubstituted cyclopentadieneCationic cyclization/Rearrangement nottingham.ac.uk
I₂ Aryl propargylic alcoholDiiodinated carbocycleElectrophilic carbocyclization nottingham.ac.uk

Synthesis of Heterocyclic Compounds (e.g., Pyridines, Quinolines, Isoquinolines)

Substitution Reactions

Direct substitution of the hydroxyl group in tertiary propargylic alcohols like this compound is a fundamental transformation for creating new carbon-carbon and carbon-heteroatom bonds at the propargylic position.

The hydroxyl group is a poor leaving group and requires activation to facilitate substitution. This is typically achieved using a Brønsted or Lewis acid catalyst. The protonated or coordinated alcohol can depart as a water molecule, generating a resonance-stabilized carbocation. This cation exists as a hybrid of a propargyl cation and an allenyl cation. Nucleophiles can then attack this intermediate at either the propargylic (C3) or allenic (C1) position, although attack at the sterically hindered propargylic position often leads to the propargylation product.

A wide range of catalysts, including simple mineral acids like H₂SO₄ theses.fr, as well as Lewis acids such as FeCl₃, AuCl₃, and Bi(OTf)₃, have been shown to be effective for this transformation with various propargylic alcohols. organic-chemistry.orgcaltech.edu This reaction accommodates a broad scope of nucleophiles, including arenes, alcohols, thiols, amides, and silyl (B83357) enol ethers.

CatalystNucleophile TypeBond FormedTypical ConditionsReference
H₂SO₄ Alcohols, PhenolsC-ORoom Temp, 1 min theses.fr
FeCl₃ Arenes, Thiols, AmidesC-C, C-S, C-NMild conditions caltech.edu
NaAuCl₄·2H₂O Alcohols, Thiols, β-DicarbonylsC-O, C-S, C-CRoom Temp, DCM organic-chemistry.org
PMA-SiO₂ Alcohols, Thiols, AminesC-O, C-S, C-NHeterogeneous catalysis nottingham.ac.uk

Addition Reactions to the Alkyne or Alcohol Functionality

The dual functionality of this compound allows for various addition reactions. These can target the carbon-carbon triple bond or involve the hydroxyl group in a more complex rearrangement sequence.

The conversion of propargylic alcohols into allenes is a synthetically valuable transformation, as allenes are versatile building blocks in organic synthesis. nottingham.ac.uk Several methods exist for this conversion, often proceeding with high stereospecificity.

One of the most prominent methods is the Myers allene (B1206475) synthesis . wikipedia.orgorgsyn.org This reaction involves a three-step one-pot sequence starting with a Mitsunobu reaction between the propargylic alcohol and an arenesulfonylhydrazine (commonly o-nitrobenzenesulfonylhydrazine, NBSH). wikipedia.orgorgsyn.org This is followed by the elimination of arylsulfinic acid to form an unstable diazene (B1210634) intermediate, which then undergoes a retro-ene type reaction to extrude nitrogen gas (N₂) and furnish the allene. wikipedia.org The chirality of the propargylic alcohol directly controls the axial chirality of the resulting allene. wikipedia.org

Another effective method involves the reaction of the propargylic alcohol with a zirconium hydride reagent, such as Schwartz's reagent (Cp₂Zr(H)Cl). The reaction proceeds via the alkoxide of the alcohol, which then undergoes hydrozirconation and subsequent elimination to yield the allene. This method is also known to be stereospecific.

Method NameKey ReagentsMechanism HighlightsStereochemistryReference
Myers Synthesis Ph₃P, DEAD, o-NBSHMitsunobu inversion, Sigmatropic elimination of N₂Stereospecific (inversion) wikipedia.orgorgsyn.org
Schwartz Reagent Cp₂Zr(H)Cl, Organometallic base (e.g., EtMgCl)Hydrozirconation of the alkoxide, EliminationStereospecific theses.fr
Sulfonyl Hydrazide TsNHNH₂, I₂, THFIodine-mediated cyclization/rearrangement- rsc.org
Cuprate Addition OrganocuprateSₙ2' substitution on a derivatized alcoholStereospecific nottingham.ac.uk

Catalytic Addition of Various Substrates to Acetylenic Alcohols

Propargylic alcohols, such as this compound, are rich substrates for catalytic addition reactions across their carbon-carbon triple bond. A primary example of this is catalytic hydrogenation, which reduces the alkyne functionality. Depending on the catalyst and reaction conditions, this can lead to the corresponding alkene or, with complete saturation, the alkane.

For instance, the complete hydrogenation of the carbon skeleton of this compound would yield 3-ethyl-1-phenylheptan-3-ol. This transformation is typically achieved using catalysts like palladium, platinum, or nickel. The reduction of the triple bond to a single bond is a fundamental reaction in organic synthesis. doubtnut.com The general process for catalytic hydrogenation involves the addition of hydrogen across the alkyne in the presence of a metal catalyst.

Table 1: Representative Catalytic Hydrogenation

SubstrateCatalystExpected ProductReaction Type
This compoundPd, Pt, or Ni3-Ethyl-1-phenylheptan-3-olFull Hydrogenation

Multi-Component Reactions (MCRs) Utilizing Propargylic Alcohols

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates structural features from each starting material. tcichemicals.comfrontiersin.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. tcichemicals.combeilstein-journals.org

Propargylic alcohols are valuable building blocks in MCRs. Their dual functionality—the hydroxyl group and the reactive alkyne—allows for diverse transformations. While specific MCRs detailing the use of this compound are not extensively documented, its structural motifs are suitable for established MCRs like the A³ coupling (Aldehyde-Alkyne-Amine) or various cyclization cascades to produce complex heterocyclic systems.

A significant application of propargylic alcohols in MCRs is their reaction with carbon dioxide (CO₂), a renewable and non-toxic C1 feedstock. nih.gov The chemical fixation of CO₂ into valuable chemicals is a cornerstone of green chemistry. Tertiary propargylic alcohols can react with CO₂ to form α-alkylidene cyclic carbonates, which are important intermediates in organic synthesis and serve as monomers for polymers and polar aprotic solvents. ionike.comgoogle.com

The reaction is typically catalyzed by transition metal salts in an ionic liquid medium, which can proceed efficiently without other co-catalysts or organic solvents. ionike.com For example, a system using copper(I) chloride (CuCl) in 1-butyl-3-methylimidazolium benzene (B151609) sulfonate ([BMIm][PhSO₃]) has been shown to be effective for the synthesis of α-methylene cyclic carbonates from various tertiary propargylic alcohols and CO₂. ionike.com This reaction is generally specific to tertiary alcohols. ionike.com Given its structure as a tertiary propargylic alcohol, this compound is an ideal candidate for this transformation, which would yield 4-butyl-4-ethyl-5-(phenylmethylene)-1,3-dioxolan-2-one.

Table 2: Catalytic Synthesis of Cyclic Carbonates from Tertiary Propargylic Alcohols and CO₂ ionike.com

Propargylic Alcohol SubstrateCatalytic SystemTemperature (°C)CO₂ Pressure (MPa)Yield (%)
3-Methyl-1-pentyn-3-olCuCl in [BMIm][PhSO₃]1201.097
3,5-Dimethyl-1-hexyn-3-olCuCl in [BMIm][PhSO₃]1201.097
2-Phenyl-3-butyn-2-olCuCl in [BMIm][PhSO₃]1201.045
This compound (Expected)CuCl in [BMIm][PhSO₃]1201.0High (projected)

Oxidation Reactions of Propargylic Alcohols

The oxidation of the secondary hydroxyl group in propargylic alcohols is a key method for synthesizing α,β-acetylenic ketones, also known as ynones. thieme-connect.de These compounds are highly valuable intermediates in organic synthesis. Various methods exist for this transformation, ranging from chromium-based reagents to milder, modern catalytic systems. researchgate.net

An environmentally friendly and efficient method utilizes a co-catalyst system of Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and an inorganic chloride like NaCl, with molecular oxygen as the terminal oxidant. researchgate.net This system is effective for oxidizing a wide range of alcohols, including propargylic alcohols, to their corresponding ketones under mild, aerobic conditions. researchgate.net A study on the oxidation of 1-phenylhept-1-yn-3-ol, a close structural analog of this compound, reported an 87% yield of the corresponding 1-phenylhept-1-yn-3-one (B12837059) using this catalytic system at room temperature. researchgate.net Applying this method to this compound would be expected to produce 3-Ethyl-1-phenylhept-1-yn-3-one. Another common method is the Dess-Martin oxidation, which uses Dess-Martin periodinane (DMP) in a solvent like dichloromethane (B109758) (DCM) to achieve high yields of the ynone. rsc.org

Table 3: Oxidation of Propargylic Alcohols to Ynones

SubstrateOxidizing Agent/Catalyst SystemSolventYield (%)ProductReference
1-Phenylhept-1-yn-3-olFe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂DCE871-Phenylhept-1-yn-3-one researchgate.net
1-Phenylhept-3-yn-2-olDess-Martin Periodinane (DMP)DCM881-Phenylhept-3-yn-2-one rsc.org

Advanced Applications of 3 Ethyl 1 Phenylhept 1 Yn 3 Ol in Interdisciplinary Research

Role in Medicinal Chemistry and Drug Discovery

The utility of propargylic alcohols, such as 3-Ethyl-1-phenylhept-1-yn-3-ol, in medicinal chemistry is well-established, primarily owing to their capacity to serve as precursors for a wide array of biologically active molecules and complex pharmaceutical intermediates. acs.orgnih.gov The presence of both an alkyne and a hydroxyl group allows for diverse synthetic modifications, leading to the construction of novel molecular scaffolds.

Precursors for Bioactive Molecules and Pharmaceutical Intermediates

The structural framework of this compound is a key starting point for synthesizing more complex molecules with potential therapeutic applications. Propargylic alcohols are known to be versatile building blocks in the synthesis of functionalized alkynes, which are important in pharmaceutical and agrochemical chemistry. acs.org The reactivity of the alkyne and hydroxyl groups allows for transformations into various heterocyclic and carbocyclic systems, which are common motifs in drug candidates.

Research on related propargylic alcohols has demonstrated their role in forming complex molecular structures. For instance, similar compounds are used as intermediates in the synthesis of small molecule agonists for orphan nuclear receptors like Steroidogenic Factor-1 (SF-1) and Liver Receptor Homologue-1 (LRH-1), which are targets in various metabolic diseases and cancers. nih.gov The synthesis of these agonists often involves multi-step reactions where the propargylic alcohol is a key starting material.

Furthermore, the phenylacetylene (B144264) moiety is a structural component in various compounds with documented biological activities. rsc.org For example, derivatives of similar structures have been investigated for their potential cytotoxic activity against cancer cell lines. researchgate.net The synthesis of polycyclic tetrahydroisoquinolines and tetrahydrobenzo[d]azepines, which are scaffolds with pharmacological promise, can be achieved from polymer-supported allylglycine through Mitsunobu alkylation with various phenylalkynols, followed by ring-closure enyne metathesis. acs.orgmdpi.comacs.org

Table 1: Synthetic Transformations of Propargylic Alcohols in Medicinal Chemistry

Precursor Type Reaction Product Class Potential Biological Relevance
Phenylalkynols Mitsunobu Alkylation & Ring-Closure Enyne Metathesis Polycyclic Tetrahydroisoquinolines Pharmacologically promising scaffolds acs.orgacs.org
Propargylic Alcohols Catalytic Cycloisomerization Fused Heterocycles Anticancer, Antimicrobial nih.gov
Propargylic Alcohols Nucleophilic Substitution Functionalized Alkynes Intermediates for APIs acs.org
Hept-6-en-1-yn-1-ylbenzene (related structure) Pauson–Khand cyclization & 1,2-addition Bicyclo[3.3.0]oct-2-ene derivatives Agonists for nuclear receptors nih.gov

Applications in Agrochemical Synthesis

While direct applications of this compound in agrochemical synthesis are not extensively documented in publicly available literature, the structural motifs present in the molecule—namely the propargyl alcohol and phenylacetylene functionalities—are of significant interest in the development of new agrochemicals. acs.orgnordmann.global Propargylic alcohols are recognized as important intermediates in the synthesis of pesticides. nordmann.global

The phenylacetylene scaffold has been patented for use in agricultural and horticultural bactericides. wipo.intgoogle.com These patents describe a general formula for phenylacetylene derivatives that exhibit bactericidal properties, highlighting the potential of this chemical class in crop protection. The development of novel fungicides, herbicides, and insecticides often involves the incorporation of unique structural fragments to enhance efficacy and overcome resistance, and the trifluoromethylpyridine moiety, for example, is a significant heterocycle in pesticide chemistry. nih.gov Phenoxypyridine, a bioisostere of diaryl ethers, is another important scaffold in the design of pesticides. mdpi.com The synthesis of such complex molecules often relies on versatile building blocks like propargylic alcohols.

The general reactivity of propargylic alcohols allows for their conversion into a variety of structures that could be explored for agrochemical activity. For example, they can be used to create heterocycles like pyridines and quinolines, which are not only important in medicinal chemistry but also in the synthesis of agrochemicals. nih.gov Given the established role of related compounds, this compound represents a potential, if currently underexplored, building block for the synthesis of novel active ingredients in the agrochemical sector.

Contributions to Materials Science and Polymer Chemistry

In the fields of materials science and polymer chemistry, the utility of this compound stems from the reactive nature of its alkyne functional group. Propargyl alcohols, in general, are employed in the synthesis of specialty polymers, contributing to materials with enhanced thermal stability, mechanical strength, and chemical resistance. rawsource.comrawsource.com The triple bond can participate in various polymerization reactions, including addition polymerization and "click chemistry" reactions like the azide-alkyne cycloaddition.

The presence of both a hydroxyl group and an alkyne allows for the creation of functional polymers. The hydroxyl group can be used for esterification or etherification to attach the molecule to a polymer backbone or to create a monomer with specific properties. The alkyne can then be used for cross-linking or further functionalization of the polymer. This dual functionality is valuable in the design of advanced materials such as thermosetting resins, which are known for their durability and high thermal stability and find use in aerospace and electronics.

While specific polymerization studies involving this compound are not prominent in the literature, research on the polymerization of related phenylallene derivatives by vanadium complexes has shown the potential to create high molecular weight polymers with controlled stereochemistry. rsc.org The incorporation of phenylalkyne units into polymer chains is a known strategy for developing materials with interesting optical and electronic properties. The synthesis of polycyclic aromatic compounds through reactions like enyne metathesis also points to the potential of using such precursors to build complex, rigid structures suitable for advanced materials. mdpi.com

Table 2: Potential Applications of this compound in Materials Science

Functional Group Reaction Type Potential Polymer/Material Application Resulting Properties
Alkyne (-C≡C-) Addition Polymerization Poly(phenylacetylene) derivatives Enhanced thermal stability, optical/electronic properties
Alkyne (-C≡C-) Azide-Alkyne Cycloaddition ("Click Chemistry") Cross-linked polymers, functionalized materials High mechanical strength, chemical resistance rawsource.com
Hydroxyl (-OH) Esterification/Etherification Polyester or polyether synthesis Creation of functional monomers rawsource.com
Both Enyne Metathesis Polycyclic aromatic structures Rigid, high-performance materials mdpi.com

Analytical Methodologies for Characterization in 3 Ethyl 1 Phenylhept 1 Yn 3 Ol Research

Spectroscopic Techniques for Structural Elucidationrsc.orgscribd.com

Spectroscopy is fundamental to confirming the structural integrity of synthesized 3-Ethyl-1-phenylhept-1-yn-3-ol by mapping its atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound.

¹H-NMR spectra provide information on the number of different types of protons and their relative positions in the molecule. In a typical ¹H-NMR spectrum of this compound, the protons of the phenyl group appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm). The hydroxyl proton gives rise to a singlet, whose chemical shift can vary depending on concentration and solvent. The methylene (B1212753) protons of the ethyl and butyl groups appear as multiplets, with their chemical shifts and splitting patterns determined by the neighboring protons. The terminal methyl protons of both alkyl groups appear as triplets.

¹³C-NMR spectra reveal the number of different carbon environments in the molecule. For this compound, distinct signals are observed for the carbons of the phenyl ring, the acetylenic carbons (C≡C), the carbinol carbon (C-OH), and the carbons of the ethyl and n-butyl groups. rsc.org The chemical shifts of the acetylenic carbons are particularly characteristic, appearing in a specific region of the spectrum. rsc.org

A study on related propargyl alcohols provided the following representative NMR data, which can be used to infer the expected shifts for this compound. rsc.org

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for a Structurally Similar Propargyl Alcohol rsc.org | ¹H-NMR (400 MHz, CDCl₃) | ¹³C-NMR (100 MHz, CDCl₃) | | :--- | :--- | | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment | | 7.42 (dd, J = 6.5, 2.9 Hz, 2H) | Aromatic (ortho) | 131.6 | Aromatic (para) | | 7.29 – 7.27 (m, 3H) | Aromatic (meta, para) | 128.2 | Aromatic (ortho) | | 2.26 (s, 1H) | -OH | 128.1 | Aromatic (meta) | | 1.83 – 1.69 (m, 4H) | -CH₂- (ethyl & butyl) | 122.8 | Aromatic (ipso) | | 1.10 (t, J = 7.4 Hz, 6H) | -CH₃ (ethyl & butyl) | 91.6 | ≡C-Ph | | | | 84.4 | -C≡ | | | | 72.5 | C-OH | | | | 34.4 | -CH₂- | | | | 8.6 | -CH₃ |

Data is for the analogous compound 3-Ethyl-1-phenylpent-1-yn-3-ol and serves as a reference. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. A strong, broad band in the region of 3400-3300 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. The C≡C stretching vibration of the alkyne appears as a weak to medium band around 2230 cm⁻¹. The sp-C-H stretch of a terminal alkyne is absent, confirming the internal nature of the alkyne in this molecule. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and butyl groups appear just below 3000 cm⁻¹. Bending vibrations for the aromatic ring and alkyl chains are also present in the fingerprint region of the spectrum.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH) O-H Stretch 3400-3300 Strong, Broad
Alkyne (-C≡C-) C≡C Stretch ~2230 Weak to Medium
Aromatic Ring C-H Stretch >3000 Medium
Alkyl Chains C-H Stretch <3000 Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)[16],[17],[4],

Chromatographic Techniques for Purity and Enantiomeric Excess Determinationuq.edu.ausoton.ac.uk

Chromatographic methods are essential for separating this compound from any impurities or byproducts and for determining the enantiomeric composition of chiral samples.

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, can effectively separate the compound from non-polar and polar impurities. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Since the carbinol carbon of this compound is a stereocenter, the compound can exist as a pair of enantiomers. Chiral HPLC is the most common method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are often effective for the separation of propargylic alcohols. thieme-connect.com The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. scribd.comthieme-connect.com

Table 3: Illustrative Chiral HPLC Method for Separation of Propargylic Alcohol Enantiomers scribd.comthieme-connect.com

Parameter Condition
Column Chiralpak OD-H (or similar polysaccharide-based CSP)
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v) scribd.com
Flow Rate 1.0 mL/min scribd.comthieme-connect.com
Detection UV at a specific wavelength (e.g., 254 nm) scribd.com

| Retention Times | tR (R-enantiomer), tR (S-enantiomer) |

These conditions are representative and may require optimization for this compound.

Future Directions and Emerging Research Avenues for 3 Ethyl 1 Phenylhept 1 Yn 3 Ol

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of propargylic alcohols often relies on the addition of metal acetylides to carbonyl compounds, a classic but not always atom-economical method. Future research is focused on developing more sustainable and efficient catalytic systems. The activation of alkynes using transition metal catalysts, particularly gold(I) complexes, has become a cornerstone of modern organic synthesis due to their high π-acidity and tolerance of various functional groups. acs.org

Research into related compounds demonstrates that catalytic systems involving gold, iridium, and copper are particularly promising. acs.orgthieme-connect.com Gold(I) catalysts are highly effective in activating alkynes for various nucleophilic additions, including the formation of O-heterocycles. acs.org Iridium-catalyzed olefin isomerization has been integrated into stereoselective Claisen rearrangements for related ether derivatives, showcasing a powerful method for complex stereocenter construction. Furthermore, visible-light-mediated photocatalysis offers an additive-free approach for the coupling of bromoalkynes with alcohols to form propargyl alcohols, representing a green and sustainable synthetic route. rsc.org The adaptation of these catalytic strategies to the synthesis of 3-ethyl-1-phenylhept-1-yn-3-ol could provide more environmentally benign and efficient production methods.

Table 1: Emerging Catalytic Systems for Propargylic Alcohol Synthesis and Functionalization

Catalyst Type Metal Center Transformation Example Potential Application for this compound Reference
Homogeneous Catalyst Gold(I) Cycloisomerization of 1,n-enynes Activation of the alkyne for intramolecular cascade reactions. acs.org
Homogeneous Catalyst Iridium(I) Olefin isomerization-Claisen rearrangement Stereoselective synthesis of complex derivatives.
Homogeneous Catalyst Copper Enantioselective radical esterification of C-H bonds Enantiomerically pure synthesis of functionalized esters. thieme-connect.com

Exploration of New Reactivity Modes and Cascade Transformations

The functional groups within this compound—the terminal phenylalkyne and the tertiary hydroxyl group—are ripe for exploration in novel reactivity patterns and cascade transformations. Research on analogous structures has revealed that propargylic alcohols are versatile precursors for generating significant molecular complexity in a single step.

One-pot, multi-bond-forming processes are a key area of development. For example, a tandem sequence involving a palladium(II)-catalyzed Overman rearrangement of a C-7 substituted hept-2-en-6-yn-1-ol, followed by a ruthenium(II)-catalyzed ring-closing enyne metathesis, has been used to create complex aminobicyclo[4.3.0]nonanes. rsc.org This highlights the potential for using derivatives of this compound in intricate cascade reactions to build polycyclic scaffolds. rsc.org Similarly, gold-catalyzed cycloisomerization of propargylic acetates can lead to the formation of substituted indenes, demonstrating a powerful rearrangement pathway. nottingham.ac.uk Exploring these advanced transformations could unlock new synthetic routes to complex molecules that are otherwise difficult to access.

Table 2: Potential Cascade Transformations Based on Analogous Propargylic Systems

Cascade Sequence Key Catalysts Resulting Scaffold Relevance to this compound Reference
Overman Rearrangement / Enyne Metathesis / Diels-Alder Palladium(II), Ruthenium(II) Aminobicyclo[4.3.0]nonanes Potential to generate highly substituted, sp3-rich polycyclic structures. rsc.org
Gold-Catalyzed Cycloisomerization Gold(I) Substituted Indenes Rearrangement of acetate (B1210297) derivatives to form valuable carbocyclic systems. nottingham.ac.uk

Expansion of Applications in Chemical Biology and Advanced Materials

The structural motifs present in this compound are found in numerous biologically active molecules and functional materials. Chiral propargylic esters, for instance, are recognized as crucial building blocks in the development of pharmaceuticals and bioactive natural products. thieme-connect.com The enantioselective synthesis of derivatives is therefore a high-priority research goal.

Recent studies on the dual liver receptor homolog-1 (LRH-1) and steroidogenic factor-1 (SF-1) agonist, RJW100, which is derived from a 7-phenylhept-1-en-6-yn-3-ol (B8237847) scaffold, underscore the potential of this chemical class in drug discovery. soton.ac.uk The enantiomers of RJW100 exhibit strikingly different biological activities, providing insights that could guide the future design of therapeutics based on a this compound core. soton.ac.uk The development of enantiomerically pure versions could lead to potent and selective modulators for nuclear receptors or other biological targets.

In materials science, the alkyne and alcohol functionalities allow for the incorporation of this molecule into larger polymeric structures. atamanchemicals.com The terminal alkyne can participate in click chemistry or act as a monomer in polymerization, while the hydroxyl group offers a site for esterification or etherification to graft the molecule onto surfaces or into polymer backbones. This could be used to tune the properties of advanced materials, such as modifying conductivity, adhesion, or toughness. atamanchemicals.com

Computational Design and Prediction of this compound Derivatives with Targeted Properties

Computational chemistry is an increasingly powerful tool for accelerating the discovery of molecules with specific, targeted functions. For this compound, computational methods can be employed to predict the properties of novel derivatives before undertaking their synthesis, saving significant time and resources.

Molecular docking studies, similar to those performed on RJW100 analogues, can predict the binding affinity and orientation of derivatives within the active site of a target protein. soton.ac.uk This allows for the rational design of substituents on the phenyl ring or modifications to the alkyl chain to enhance biological activity or selectivity. Quantum mechanical calculations can predict reaction pathways and activation barriers for the novel catalytic transformations discussed previously, guiding the optimization of reaction conditions. For materials science applications, computational models can predict how the incorporation of this compound derivatives would affect the bulk properties of a polymer. This predictive power enables a more targeted and efficient approach to developing new drugs and advanced materials.

Table 3: Hypothetical Workflow for Computational Design of Derivatives

Step Computational Method Objective Desired Outcome
1. Target Identification N/A Identify a biological receptor or material property of interest. A specific protein pocket or a desired physical characteristic (e.g., hydrophobicity).
2. Virtual Library Generation Combinatorial Chemistry Software Create a library of virtual derivatives of this compound with varied substituents. A diverse set of candidate molecules for screening.
3. Docking and Scoring Molecular Docking (e.g., AutoDock, GOLD) Predict binding modes and affinities of the virtual library to a biological target. A ranked list of derivatives with high predicted binding scores. soton.ac.uk
4. Property Prediction Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Model relationships between molecular structure and properties like solubility, reactivity, or toxicity. Prediction of key physicochemical properties for lead candidates.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are optimal for characterizing 3-ethyl-1-phenylhept-1-yn-3-ol, and how can spectral discrepancies be resolved?

  • Methodological Answer : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm the structure, focusing on the alkynyl (δ ~70–100 ppm in <sup>13</sup>C) and hydroxyl (broad singlet in <sup>1</sup>H) signals. GC-MS or HPLC with UV detection (λ ~210–250 nm for conjugated systems) can assess purity. If spectral data conflict with computational predictions (e.g., DFT), re-examine solvent effects or consider rotational isomers .

Q. How can synthetic routes to this compound be optimized for reproducibility?

  • Methodological Answer : Employ propargyl alcohol derivatives as precursors, leveraging ruthenium-catalyzed carbene migrations for regioselectivity (see analogous systems in ). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and optimize temperature (e.g., 60–80°C for reduced side products). Purify via fractional distillation (b.p. ~63–65°C/100 mmHg) or column chromatography .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of hydrogenation in this compound derivatives?

  • Methodological Answer : Compare Lindlar catalyst (selective for cis-alkenes) vs. Pd nanoparticles (ligand-modulated selectivity). For example, bulky substituents on Pd may hinder access to the alkynyl group, altering product ratios. Validate via <sup>1</sup>H NMR coupling constants (J = 10–12 Hz for cis vs. J = 15–18 Hz for trans alkenes) .

Q. How can contradictory data on migration reactions (e.g., allyl or propargyl rearrangements) be reconciled in this compound’s reactivity?

  • Methodological Answer : Conduct kinetic vs. thermodynamic control experiments . For allyl shifts, vary reaction time and temperature (e.g., 25°C vs. 80°C) and analyze intermediates via in situ IR or HPLC-MS . Cross-reference with computational studies (e.g., activation barriers via DFT) to identify dominant pathways .

Q. What strategies mitigate challenges in isolating enantiomers of this compound?

  • Methodological Answer : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Alternatively, derivatize with a chiral auxiliary (e.g., Mosher’s acid) and analyze diastereomer ratios via <sup>19</sup>F NMR .

Key Research Considerations

  • Safety : Follow UN 1760 guidelines for flammable liquids (Class 3, Packing Group III). Use fume hoods and PPE (gloves, goggles) during synthesis .
  • Data Validation : Cross-check experimental results with NIST Chemistry WebBook for physical constants and DFT calculations for mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.